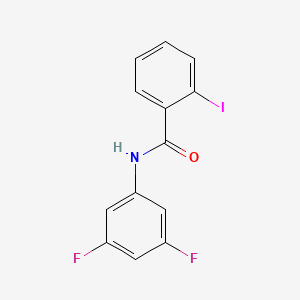
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone;oxalic acid
描述
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone;oxalic acid is a synthetic compound known for its pharmacological activity, primarily through its interaction with dopamine receptors in the central nervous system. This compound is part of the indole derivative family, which is significant in natural products and drugs due to their biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone;oxalic acid involves several steps. Initially, various electrophiles are prepared by reacting different un/substituted anilines with bromoacetyl bromide in an aqueous basic medium . These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and yield.
化学反应分析
Types of Reactions
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone;oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . The reaction conditions often involve refluxing and the use of polar aprotic solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene yields 2-(2-nitrophenyl)acrylate .
科学研究应用
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone;oxalic acid has several scientific research applications:
Chemistry: It is used in the synthesis of various indole derivatives, which are significant in natural products and drugs.
Biology: The compound’s interaction with dopamine receptors makes it a valuable tool in studying neurological processes and disorders.
Industry: The compound’s synthetic versatility makes it useful in producing other pharmacologically active molecules.
作用机制
The mechanism of action of 1-(2-Methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone;oxalic acid involves its interaction with dopamine receptors in the central nervous system. This interaction modulates dopamine signaling pathways, which are crucial for various neurological functions.
相似化合物的比较
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also known for its interaction with neurological receptors.
4-[(4-methyl-1-piperazinyl)methyl]-N-[3-[4-(3-pyridinyl)-2]: This compound shares structural similarities with 1-(2-Methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone;oxalic acid.
Uniqueness
This compound is unique due to its specific interaction with dopamine receptors, which distinguishes it from other similar compounds that may interact with different receptors or have different pharmacological profiles.
属性
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O.C2H2O4/c1-17-15-18-7-5-6-10-20(18)24(17)21(25)16-22-11-13-23(14-12-22)19-8-3-2-4-9-19;3-1(4)2(5)6/h2-10,17H,11-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXKAOMRACOESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


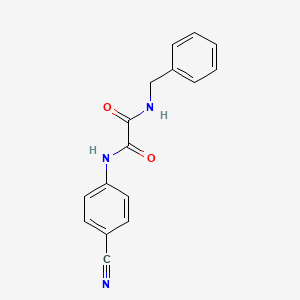
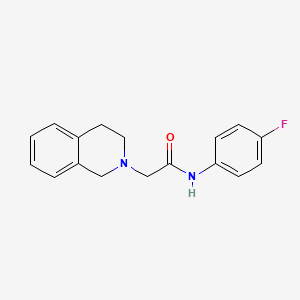
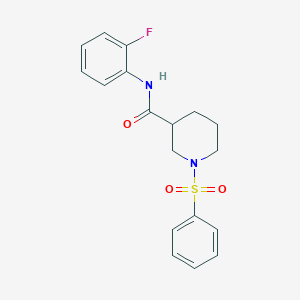
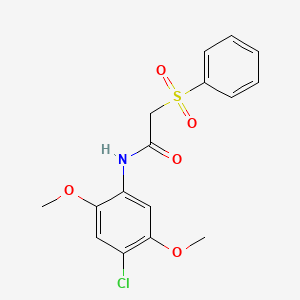
![1-[3-(4-bromophenoxy)propyl]-1H-benzimidazol-2-amine](/img/structure/B4391090.png)
![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4391099.png)

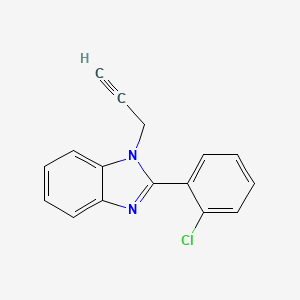
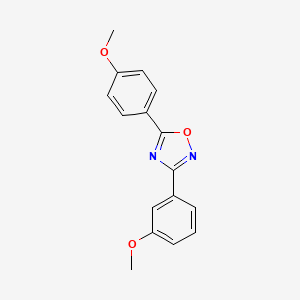
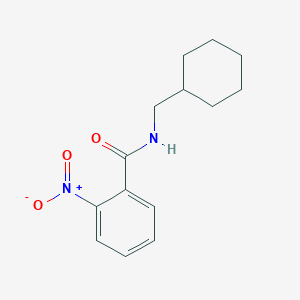

![13-cyclopentyl-17-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4391138.png)
